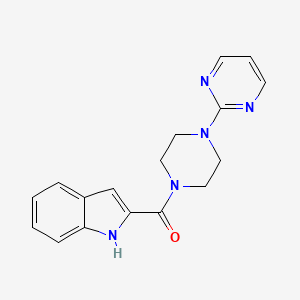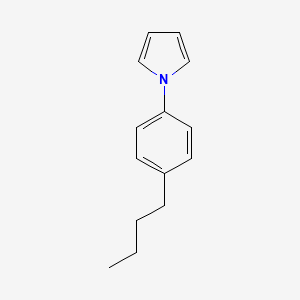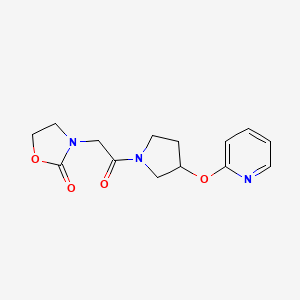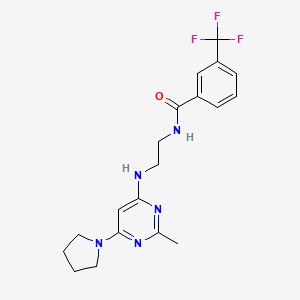
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by the introduction of the pyrimidinylpiperazine moiety. Common reagents used in the synthesis include N,N-dimethylformamide, phosphorus oxychloride, and various amines. The reaction conditions usually involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the indole or pyrimidinylpiperazine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: Due to its potential therapeutic properties, the compound is being explored as a candidate for drug development. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising lead compound for new medications.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.
相似化合物的比较
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can be compared with other indole derivatives and pyrimidinylpiperazine compounds. Similar compounds include:
1H-indol-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone: This compound has a similar structure but with a different position of the indole moiety.
1H-indol-2-yl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone: This compound features a different substitution pattern on the pyrimidine ring.
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone: This compound has an ethanone group instead of a methanone group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and pyrimidinylpiperazine moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(15-12-13-4-1-2-5-14(13)20-15)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,12,20H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOVVHLQZSIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
![1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2660798.png)
![1-(2-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2660799.png)



![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2660809.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2660812.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)

![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)
